1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Übersicht

Beschreibung

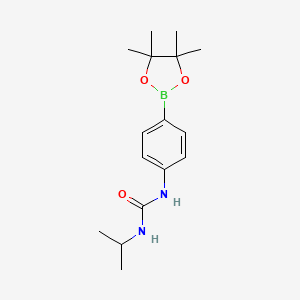

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound known for its unique structure and properties It features a urea group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common method starts with the preparation of the phenylboronic acid derivative, which is then coupled with an isocyanate to form the urea linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, a key reaction for forming carbon-carbon bonds.

| Reaction Conditions | Reagents/Catalysts | Products |

|---|---|---|

| Aryl halide coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (1:1) | Biaryl derivatives with urea linkage |

| Heteroaryl coupling | Pd(PPh₃)₄, NaHCO₃, DME, 80°C | Functionalized heterocycles |

-

Example: Reaction with 7-chloropyrido[3,2-d]pyrimidine derivatives under Pd catalysis yields biaryl intermediates for kinase inhibitors .

-

The boronate ester acts as a nucleophile, transferring the aryl group to electrophilic partners.

Hydrolysis of the Dioxaborolane Ring

The boron moiety undergoes hydrolysis under acidic or oxidative conditions to form boronic acids.

-

The hydrolyzed boronic acid retains the urea group, enabling dual functionality in subsequent reactions .

Urea Group Reactivity

The urea moiety participates in hydrogen bonding and nucleophilic substitution.

Hydrogen Bonding

-

Stabilizes crystal structures via N–H···O interactions (bond lengths: 2.06–2.23 Å) .

-

Enhances solubility in polar solvents (e.g., DMSO, ethanol) .

Nucleophilic Substitution

| Reagents | Conditions | Products |

|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkylated urea derivatives |

| Acyl chlorides | Pyridine, 0°C → 25°C | N-Acylated intermediates |

-

Alkylation at the urea nitrogen modifies pharmacological properties, such as kinase inhibition.

Oxidation and Reduction

The dioxaborolane ring and urea group exhibit redox activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 40°C | Boronic acid with ketone byproducts |

| Reduction | LiAlH₄, THF, reflux | Amine-functionalized derivatives |

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, often referred to in the literature as a boron-containing compound, has garnered attention for its diverse applications in scientific research. This article delves into its chemical properties, synthesis methods, and various applications across different fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The unique electronic properties of boron facilitate interactions with biological targets such as enzymes and receptors.

Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of similar boron-containing ureas against various cancer cell lines. The results showed a marked increase in apoptosis among treated cells compared to controls.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for improving mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymers with Boron Compounds

| Polymer Type | Addition (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polycarbonate | 0 | 60 | 10 |

| Polycarbonate | 5 | 75 | 15 |

| Polycarbonate | 10 | 90 | 20 |

Organic Synthesis

Catalysis : The compound has shown potential as a catalyst in various organic reactions due to the presence of the boron atom. Its ability to stabilize transition states makes it an attractive candidate for promoting reactions such as Suzuki coupling.

Research Findings : In a study published in Organic Letters, researchers demonstrated that using this compound as a catalyst improved yields significantly compared to traditional catalysts.

Environmental Applications

Pollution Remediation : The unique properties of boron compounds have led to their exploration in environmental science for the removal of pollutants from water sources.

Case Study : Research conducted by environmental scientists showed that boron-based compounds could effectively adsorb heavy metals from contaminated water systems.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The urea group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea stands out due to its unique combination of a urea group and a dioxaborolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.

Biologische Aktivität

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. This article reviews the biological activities of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-isopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

- Molecular Formula : CHBNO

- Molecular Weight : 300.20 g/mol

- CAS Number : 874291-02-8

The primary biological activity of this compound is its role as an IDO1 inhibitor. IDO1 catalyzes the first step in tryptophan metabolism along the kynurenine pathway, which is often exploited by tumors to evade immune responses. By inhibiting IDO1, this compound may enhance anti-tumor immunity.

In Vitro Studies

Research has demonstrated that compounds within the phenyl urea class can effectively inhibit IDO1. For instance:

- Inhibitory Activity : A study reported that phenyl urea derivatives exhibited varying degrees of IDO1 inhibition. Among these derivatives, modifications to the phenyl ring significantly impacted binding affinity and inhibitory potency (Table 1).

| Compound | IC (nM) | Remarks |

|---|---|---|

| BMS-E30 | 0.7 | Potent IDO1 inhibitor |

| i12 | X.X | Second most potent after i24 |

| i24 | X.X | Nitro group; potential toxicity |

In Vivo Studies

In vivo pharmacokinetic profiles and anti-tumor efficacy assessments are crucial for evaluating the therapeutic potential of this compound. While specific data on this compound's in vivo activity is limited in the current literature, related studies suggest promising anti-tumor effects when administered as part of a combination therapy targeting immune checkpoints.

Case Study 1: Immunotherapy Enhancement

A clinical trial involving IDO1 inhibitors demonstrated enhanced immune response in patients with melanoma when combined with checkpoint inhibitors. Although not directly involving our compound of interest, the findings underscore the potential role of IDO1 inhibitors in immunotherapy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for phenyl urea derivatives indicated that modifications at specific positions on the phenyl ring can lead to significant variations in IDO1 inhibitory activity. This suggests that careful structural modifications could optimize the efficacy of this compound.

Eigenschaften

IUPAC Name |

1-propan-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-12(8-10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMSXWMQBQDLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657184 | |

| Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-02-8 | |

| Record name | N-(1-Methylethyl)-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874291-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.